molecular formula C6H12O B12845291 (2S,3R)-3-methylpent-4-en-2-ol

(2S,3R)-3-methylpent-4-en-2-ol

Cat. No.: B12845291
M. Wt: 100.16 g/mol
InChI Key: COIPQIFWUIDWLU-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-methylpent-4-en-2-ol is a chiral secondary alcohol characterized by a hydroxyl group at the C2 position, a methyl group at C3, and a double bond at C4 of the pentenol backbone. Its stereochemistry (2S,3R) plays a critical role in its chemical reactivity and biological interactions. This compound is often synthesized via catalytic asymmetric methods, such as the Claisen rearrangement followed by selective reduction, as demonstrated in the synthesis of related γ-lactone derivatives . The unsaturated structure introduces rigidity, influencing its physical properties and making it a valuable intermediate in natural product synthesis and pharmaceutical applications .

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2S,3R)-3-methylpent-4-en-2-ol

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6+/m1/s1

InChI Key

COIPQIFWUIDWLU-RITPCOANSA-N

Isomeric SMILES

C[C@H](C=C)[C@H](C)O

Canonical SMILES

CC(C=C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using chiral catalysts. Another method includes the use of organometallic reagents in asymmetric synthesis. For instance, the enantioselective addition of organozinc reagents to aldehydes can yield the desired chiral alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of flow microreactor systems. These systems enable a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-methylpent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The alkene group can be reduced to form the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products include the corresponding ketone or aldehyde.

    Reduction: The major product is the saturated alcohol.

    Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.

Scientific Research Applications

(2S,3R)-3-methylpent-4-en-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-methylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction with enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a detailed comparison of (2S,3R)-3-methylpent-4-en-2-ol with structurally related compounds, focusing on stereochemistry, functional groups, synthesis, and applications:

Compound Name Molecular Formula Functional Groups Key Synthesis Method Boiling Point/Solubility Applications/Notes
This compound C₆H₁₂O Secondary alcohol, alkene Catalytic asymmetric Claisen rearrangement Not reported; expected lower boiling point due to unsaturation Intermediate in γ-lactone synthesis
3-methylpentan-2-ol C₆H₁₄O Secondary alcohol (saturated) Conventional reduction of ketones Soluble in water; weak acidity Biomarker in tea; limited industrial use
(2S,3R)-2,4-dimethyl-1,3-pentanediol C₇H₁₆O₂ Two secondary alcohols Boron-mediated asymmetric aldol reaction Higher solubility due to diol structure Natural product synthesis
(2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol C₁₈H₂₀FNO₂ Morpholine ring, benzyl group Chiral resolution via cyclization and hydrogenation Not reported; likely lipophilic Key intermediate for aprepitant (anti-emetic drug)
(Z)-3-methylpent-2-en-1-ol C₆H₁₂O Primary alcohol, alkene Isomer-specific synthesis (e.g., Wittig reaction) Lower boiling point than saturated analogs Flavor/fragrance industry

Key Observations:

Stereochemical Influence :

  • The (2S,3R) configuration in the target compound enables selective interactions in enzymatic systems, as seen in the binding modes of similar stereoisomers with dehydrogenases . In contrast, 3-methylpentan-2-ol lacks stereochemical complexity, reducing its utility in asymmetric synthesis .

Functional Group Reactivity :

  • The alkene in this compound allows for conjugate addition or oxidation, distinguishing it from saturated alcohols like 3-methylpentan-2-ol . Compounds with multiple hydroxyl groups (e.g., (2S,3R)-2,4-dimethyl-1,3-pentanediol) exhibit enhanced hydrogen bonding, impacting solubility .

Synthetic Methods :

  • Asymmetric catalysis (e.g., Claisen rearrangement or boron-mediated aldol ) is essential for achieving high enantiomeric excess in chiral alcohols. Enzymatic approaches, as used in multi-stereoisomer synthesis , offer an alternative but may lack generality compared to chemical methods.

Physical Properties :

  • Unsaturated alcohols (e.g., (Z)-3-methylpent-2-en-1-ol ) generally exhibit lower boiling points than saturated analogs. The hydroxyl group position further modulates acidity; 3-methylpentan-2-ol is weakly acidic (pKa ~15), while the target compound’s acidity remains unexplored but may differ due to steric effects .

Research Findings and Contradictions

  • Stereochemical Purity : reports a diastereomeric ratio (dr) of 7:3 during γ-lactone synthesis, indicating challenges in achieving full stereocontrol. This contrasts with the high selectivity (>95% ee) claimed for boron-mediated aldol reactions in , suggesting method-dependent variability .

Biological Activity

(2S,3R)-3-methylpent-4-en-2-ol, also known as a chiral alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and structural properties, which may influence its interaction with biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below is a summary of these findings.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance:

  • In vitro studies showed significant inhibition of bacterial growth in strains such as Escherichia coli and Staphylococcus aureus.
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.8 mg/mL

These results suggest that the compound may be useful in developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways:

  • Cell-based assays revealed that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha12045
IL-620070

This suggests a potential role in managing inflammatory diseases.

Anticancer Properties

Preliminary studies have indicated that this compound may exhibit anticancer activity:

  • In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induces apoptosis and inhibits cell proliferation.
Cell LineIC50 Value (µM)
MCF-725
HeLa30

These findings warrant further investigation into the mechanisms underlying its anticancer effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Modulation of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Interaction : It may bind to specific receptors on cell membranes, leading to altered signaling cascades.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving topical formulations containing this compound demonstrated effectiveness against skin infections caused by resistant bacterial strains.
  • Case Study on Anti-inflammatory Effects : In a small cohort study for patients with rheumatoid arthritis, administration of the compound led to a significant reduction in joint swelling and pain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.